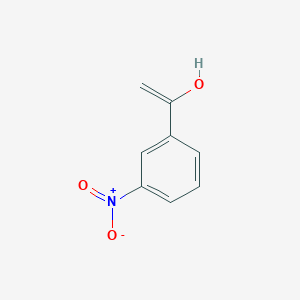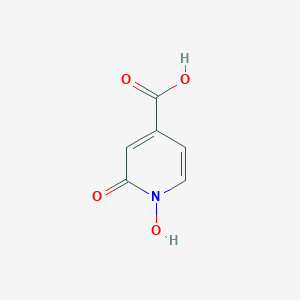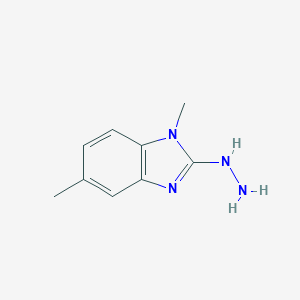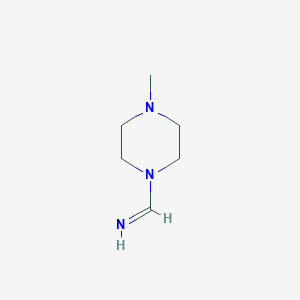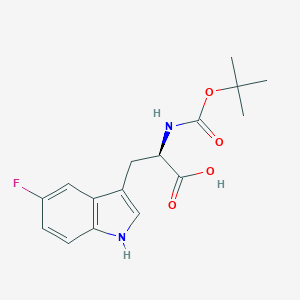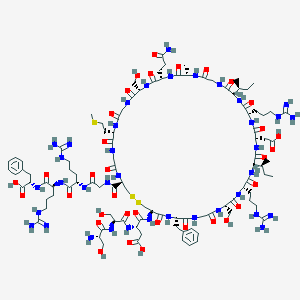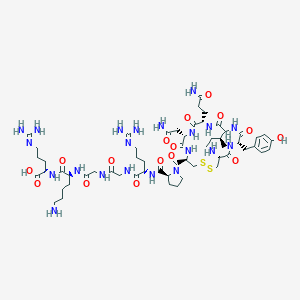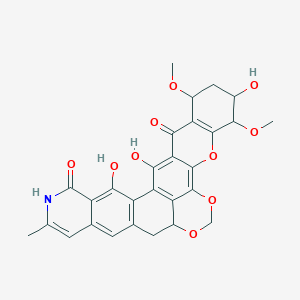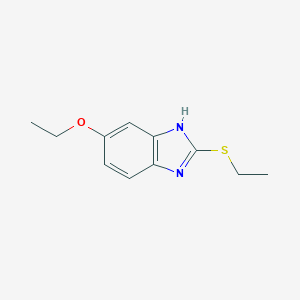
Flupropacil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flupropacil is a chemical compound that has been widely used in scientific research applications due to its unique properties and effects on various biological processes. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. In
Mécanisme D'action
Flupropacil acts by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, Flupropacil reduces the production of prostaglandins and thus exhibits anti-inflammatory, analgesic, and antipyretic effects.
Effets Biochimiques Et Physiologiques
Flupropacil has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of ROS and to have antioxidant properties. Flupropacil has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. In addition, Flupropacil has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
Flupropacil has several advantages for lab experiments. It is a potent inhibitor of COX enzymes and has been extensively used as a tool to investigate inflammation and related diseases. Flupropacil has also been found to exhibit antioxidant properties and to inhibit the activity of MMPs. However, Flupropacil has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experiments. In addition, Flupropacil has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture studies.
Orientations Futures
There are several future directions for research on Flupropacil. One area of research is to investigate its potential use as a therapeutic agent for inflammatory and related diseases. Flupropacil has been shown to exhibit potent anti-inflammatory effects and to have antioxidant properties, which make it a promising candidate for drug development. Another area of research is to investigate the molecular mechanisms underlying the effects of Flupropacil. Despite its extensive use in scientific research, the precise molecular targets of Flupropacil are still not fully understood. Further research in this area could lead to the development of more effective drugs targeting inflammation and related diseases.
Méthodes De Synthèse
Flupropacil can be synthesized through a multi-step process starting with the reaction of 2,4-dichlorobenzoyl chloride with 4-aminophenol to form the intermediate 2-(4-aminophenyl)benzoxazole. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product, Flupropacil.
Applications De Recherche Scientifique
Flupropacil has been extensively used in scientific research as a tool to investigate various biological processes and pathways. It has been found to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Flupropacil has also been shown to inhibit the production of reactive oxygen species (ROS) and to have antioxidant properties. These effects make Flupropacil a valuable tool for studying inflammation, oxidative stress, and related diseases.
Propriétés
Numéro CAS |
120890-70-2 |
|---|---|
Nom du produit |
Flupropacil |
Formule moléculaire |
C16H14ClF3N2O4 |
Poids moléculaire |
390.74 g/mol |
Nom IUPAC |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
InChI |
InChI=1S/C16H14ClF3N2O4/c1-8(2)26-14(24)10-6-9(4-5-11(10)17)22-13(23)7-12(16(18,19)20)21(3)15(22)25/h4-8H,1-3H3 |
Clé InChI |
OYJMHAFVOZPIOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
SMILES canonique |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
Autres numéros CAS |
120890-70-2 |
Synonymes |
propan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidi n-1-yl]benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



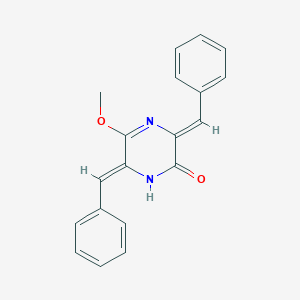
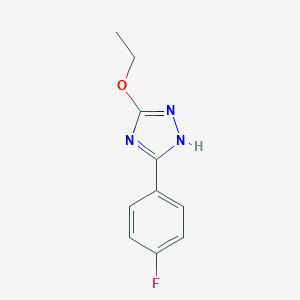
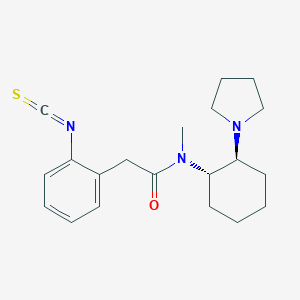
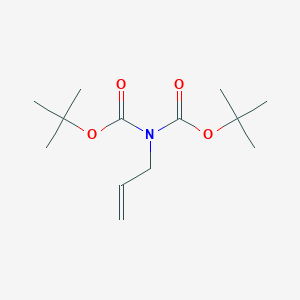
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
